What is the chemical structure of 20-Azacholesterol?
What is the chemical structure of 20-Azacholesterol?
As the term "20-Azacholesterol" is not commonly used in scientific literature, this guide focuses on two closely related and well-researched compounds: Azacosterol (also known as 20,25-diazacholesterol) and 25-Azacholesterol . Both are pivotal in the study of cholesterol metabolism and have applications ranging from pharmaceuticals to wildlife management. This technical guide provides a comprehensive overview of their chemical structures, biological activities, and experimental applications, tailored for researchers, scientists, and drug development professionals.
Chemical Structure and Properties
The fundamental difference between these two azasteroids lies in the placement of nitrogen atoms within the cholesterol side chain, which significantly influences their biological activity.
Azacosterol (20,25-Diazacholesterol)
Azacosterol is a derivative of cholesterol where the carbon atoms at positions 20 and 25 are replaced by nitrogen atoms.[1] This modification is key to its function as a potent enzyme inhibitor.
Chemical Structure:
A two-dimensional representation of the chemical structure of Azacosterol is provided below.
Table 1: Chemical and Physical Properties of Azacosterol
| Property | Value | Reference |
| IUPAC Name | (3S,8R,9S,10R,13S,14S,17S)-17-[--INVALID-LINK--amino]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [1] |
| Synonyms | 20,25-Diazacholesterol, Ornitrol, SC-12937 | [1] |
| Molecular Formula | C₂₅H₄₄N₂O | [1] |
| Molecular Weight | 388.64 g/mol | [1] |
| CAS Number | 313-05-3 | [1] |
| SMILES | C[C@]12CC[C@H]3--INVALID-LINK--CC=C4[C@@]3(CC--INVALID-LINK--O)C | [1] |
| InChI | InChI=1S/C25H44N2O/c1-24-13-11-19(28)17-18(24)7-8-20-21-9-10-23(25(21,2)14-12-22(20)24)27(5)16-6-15-26(3)4/h7,19-23,28H,6,8-17H2,1-5H3/t19-,20-,21-,22-,23-,24-,25-/m0/s1 | [1] |
25-Azacholesterol
In 25-Azacholesterol, a single nitrogen atom replaces the carbon at the 25th position of the cholesterol side chain. This structural change also confers significant biological activity, primarily related to the inhibition of sterol biosynthesis.
Chemical Structure:
A two-dimensional representation of the chemical structure of 25-Azacholesterol is provided below.
Table 2: Chemical and Physical Properties of 25-Azacholesterol
| Property | Value | Reference |
| IUPAC Name | (3S,8S,9S,10R,13R,14S,17R)-17-[(2R)-5-(dimethylamino)pentan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | [2] |
| Molecular Formula | C₂₆H₄₅NO | [2] |
| Molecular Weight | 387.64 g/mol | [2] |
| SMILES | C--INVALID-LINK--[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC--INVALID-LINK--O)C)C | [2] |
| InChI | InChI=1S/C26H45NO/c1-18(7-6-16-27(4)5)22-10-11-23-21-9-8-19-17-20(28)12-14-25(19,2)24(21)13-15-26(22,23)3/h8,18,20-24,28H,6-7,9-17H2,1-5H3/t18-,20+,21+,22-,23+,24+,25+,26-/m1/s1 | [2] |
Mechanism of Action and Biological Signaling
Both Azacosterol and 25-Azacholesterol function as inhibitors of critical enzymes in the cholesterol biosynthesis pathway. Their primary target is 24-dehydrocholesterol reductase (DHCR24), the enzyme responsible for the final step in cholesterol synthesis—the conversion of desmosterol to cholesterol.[1]
By inhibiting DHCR24, these compounds lead to an accumulation of desmosterol and a depletion of cellular cholesterol.[1] This disruption of cholesterol homeostasis has several downstream consequences, including the inhibition of steroid hormone production, which is the basis for Azacosterol's use as an avian chemosterilant.[1]
The following diagram illustrates the inhibition of the cholesterol biosynthesis pathway by Azacosterol.
Experimental Protocols and Applications
Avian Chemosterilant Protocol using Ornitrol® (Azacosterol)
Azacosterol, under the brand name Ornitrol®, has been used for the control of pest bird populations, such as pigeons, by inducing temporary sterility.[1]
Objective: To reduce the reproductive capacity of a target bird population.
Methodology:
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Bait Preparation: Corn kernels are coated with Azacosterol hydrochloride at a concentration of 0.1%.
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Pre-baiting: Untreated corn is distributed at the baiting sites for several days to acclimate the birds to the food source.
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Baiting Period: The treated bait is provided for a period of 10 days.
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Dosage: The target consumption is approximately 10 mg of Azacosterol per bird per day.
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Monitoring: The population is monitored for a reduction in nesting and hatching rates.
The following workflow diagram illustrates the protocol for using Azacosterol in avian population control.
Quantitative Data
The efficacy of azasteroids as enzyme inhibitors can be quantified by their half-maximal inhibitory concentration (IC₅₀) values.
Table 3: In Vitro Inhibitory Activity of Azacosteroids
| Compound | Enzyme/Cell Line | IC₅₀ (µM) | Reference |
| Azacosterol | Phosphatidylinositol phospholipase C | 7.4 |
Conclusion
Azacosterol and 25-Azacholesterol are potent inhibitors of cholesterol biosynthesis with significant applications in research and applied sciences. Their ability to modulate cellular cholesterol levels provides a powerful tool for studying the roles of cholesterol in various biological processes. Further research into the synthesis of more specific and potent aza-steroids holds promise for the development of new therapeutic agents and more effective wildlife management strategies.
